1'-(4-chlorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide
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Overview
Description
It has a molecular formula of C17H24ClN3O3S and a molecular weight of 385.91 g/mol. This compound is characterized by a piperidine core, a six-membered ring containing one nitrogen atom, and a sulfonyl group attached to a 4-chlorophenyl group.
Preparation Methods
The synthesis of 1'-(4-chlorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form an intermediate, which is then reacted with another piperidine derivative to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1'-(4-chlorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1'-(4-chlorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide has several scientific research applications:
Alzheimer’s Disease Treatment: Derivatives of this compound have shown enzyme inhibition activity against acetylcholinesterase, an enzyme linked to Alzheimer’s pathology.
Antioxidant and Anticholinesterase Activity: Studies have demonstrated significant antioxidant capacity and anticholinesterase activity, making it a potential candidate for neuroprotective therapies.
Antibacterial Potential: This compound has exhibited inhibitory activity against various bacterial strains, including Salmonella typhi and Escherichia coli.
Antimicrobial Activity in Agriculture: Research has shown its effectiveness against pathogens affecting tomato plants, highlighting its potential use in agricultural applications.
Insecticidal Activities: Certain derivatives have demonstrated insecticidal activities against pests like Plutella xylostella.
Anticancer Potential: Some derivatives have shown strong anticancer activities, suggesting their potential therapeutic use in cancer treatment.
Mechanism of Action
The mechanism of action of 1'-(4-chlorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its enzyme inhibition activity against acetylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of Alzheimer’s disease.
Comparison with Similar Compounds
1'-(4-chlorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its specific functional groups or substituents.
This compound: Another similar compound with slight variations in its chemical structure.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3S/c18-14-4-6-15(7-5-14)25(23,24)21-12-8-17(9-13-21,16(19)22)20-10-2-1-3-11-20/h4-7H,1-3,8-13H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIZMARYICBKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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